molecular formula C12H13BrO3 B590320 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one CAS No. 146721-06-4

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one

Cat. No.: B590320
CAS No.: 146721-06-4
M. Wt: 285.137
InChI Key: FQBSUOHBUXPEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one (CAS 146721-06-4) is a brominated aromatic ketone that serves as a versatile synthetic intermediate in organic and medicinal chemistry . Its structure features a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached to a pentan-1-one backbone with a bromine substituent at the alpha-position, which significantly enhances its reactivity in substitution and coupling reactions for constructing complex molecular architectures . The primary research value of this compound lies in its role as a key precursor. It is notably used in the synthesis of more complex molecules, such as the chemical reference standard rac-MDPV (3,4-methylenedioxypyrovalerone), through nucleophilic substitution with pyrrolidine . The bromine atom acts as an excellent leaving group, facilitating reactions with various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of substituted derivatives . Furthermore, the carbonyl group is susceptible to reduction, offering a pathway to other valuable chemical entities . Researchers value this compound for its application in developing pharmaceuticals and other bioactive molecules . This product is intended for research and laboratory use only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-3-9(13)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSUOHBUXPEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747089
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146721-06-4
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The alpha-bromination occurs due to the enolization of the ketone, facilitated by the acidic environment of acetic acid. The enol form reacts with bromine to form a brominated intermediate, which subsequently tautomerizes back to the keto form, yielding the final product.

Procedure Details

In a typical synthesis, 25 g (0.12 mol) of 1-(benzo[d]dioxol-5-yl)pentan-1-one is dissolved in 100 mL of acetic acid. A solution of bromine (25.2 g, 0.158 mol) in 100 mL of acetic acid is added dropwise at room temperature. The mixture is stirred for 2 hours, after which the acetic acid is removed under reduced pressure. The residue is diluted with 200 mL of water and extracted with dichloromethane (2 × 200 mL). The combined organic layers are washed with saturated sodium bicarbonate, water, and brine, dried over sodium sulfate, and concentrated. Purification via silica gel chromatography (5% ethyl acetate in hexane) yields 30.5 g (89%) of the title compound.

Table 1: Reaction Conditions for Bromination Method

ParameterValue
Starting Material1-(Benzo[d]dioxol-5-yl)pentan-1-one (25 g)
Bromine25.2 g (0.158 mol)
SolventAcetic acid (200 mL total)
Reaction Temperature20°C (room temperature)
Reaction Time2 hours
Work-up SolventDichloromethane
Purification MethodSilica gel chromatography
Yield89%

Optimization of Reaction Parameters

Temperature and Time

The reaction is conducted at room temperature (20°C) to balance reaction efficiency and safety. Elevated temperatures may accelerate bromine evaporation, reducing yield, while lower temperatures prolong reaction time unnecessarily.

Stoichiometry

A slight excess of bromine (1.3 equivalents relative to the ketone) ensures complete conversion. Substoichiometric amounts result in unreacted starting material, while excessive bromine may lead to di-bromination byproducts.

Solvent Choice

Acetic acid serves dual roles as a solvent and catalyst, promoting enolization. Alternatives like sulfuric acid or hydrobromic acid have been explored for similar brominations but are less effective in this context.

Physicochemical Properties of 1-(Benzo[d] dioxol-5-yl)-2-bromopentan-1-one

The compound’s structural and molecular characteristics are critical for its identification and application in further syntheses.

Table 2: Physicochemical Properties

PropertyValue
CAS Number146721-06-4
Molecular FormulaC₁₂H₁₃BrO₃
Molecular Weight285.13 g/mol
AppearancePale yellow oil (predicted)
Key Functional GroupsBenzodioxole, ketone, bromide

The benzodioxole moiety contributes to the compound’s aromatic stability, while the bromine atom enhances electrophilicity, making it reactive in subsequent substitution reactions.

Scalability and Industrial Considerations

Challenges in Scale-up

  • Bromine Handling : Bromine’s toxicity and corrosivity require specialized equipment, such as glass-lined reactors and scrubbers, to mitigate exposure risks.

  • Purification Efficiency : Chromatography on an industrial scale is impractical. Alternatives like distillation or crystallization must be developed, though no data is available for this specific compound.

Process Modifications

  • Continuous Flow Systems : Implementing flow chemistry could enhance safety and yield by minimizing bromine exposure and improving temperature control.

  • Catalytic Bromination : Exploring catalysts like Lewis acids (e.g., FeBr₃) might reduce bromine stoichiometry and waste generation.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. For example, compounds containing the benzo[d][1,3]dioxole moiety have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one (CAS: 63740-98-7)

This non-brominated analog lacks the 2-bromo substituent. It is synthesized via Friedel-Crafts acylation of 1,3-benzodioxole with pentanoyl chloride or via flow chemistry using propionic anhydride (yield: ~89%) . The absence of bromine reduces its molecular weight (206.24 g/mol vs. 285.15 g/mol for the brominated derivative) and alters its reactivity. It is primarily used as a precursor to nervous system stimulants .

Property 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
CAS Number 52190-28-0 63740-98-7
Molecular Formula C₁₂H₁₃BrO₃ C₁₂H₁₄O₃
Molecular Weight (g/mol) 285.15 206.24
Key Reactivity Bromine enables nucleophilic substitutions Less reactive; used in ketone reactions
Applications Intermediate for brominated pharmaceuticals Precursor to stimulants

2-Amino Derivatives

Synthesized via reductive amination (yield: 80–84%), this compound exhibits distinct biological activity, such as dopamine and norepinephrine reuptake inhibition, as seen in stereoisomeric studies . The amino group increases polarity, improving aqueous solubility compared to the brominated analog.

Substituent Position and Electronic Effects

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (9c)

Synthesized via Claisen-Schmidt condensation (yield: 89%), its conjugated enone system and bromine substitution on the aromatic ring result in distinct UV-Vis absorption properties, making it suitable for photophysical applications .

6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde (4i)

This iodinated derivative is used in Suzuki-Miyaura cross-coupling reactions due to iodine’s superior leaving-group ability compared to bromine .

Heterocyclic Modifications

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone (CAS: 752260-31-4)

The bromine and pyridine groups synergistically influence its electronic profile, making it a candidate for anticancer agent development .

Physicochemical Properties

  • Solubility: Brominated derivatives (e.g., this compound) are less polar than amino analogs but more soluble in organic solvents like chloroform compared to hydroxylated variants (e.g., 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol) .
  • Thermal Stability: The brominated compound’s melting point and decomposition temperature are higher than non-halogenated analogs due to increased molecular mass and halogen bonding .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12_{12}H13_{13}BrO3_3
  • Molecular Weight : 285.134 g/mol
  • CAS Number : 146721-06-4
  • Structure : The compound features a brominated pentanone structure with a benzo[d][1,3]dioxole moiety, which is known for its biological activity.

The primary biological activity of this compound involves its interaction with cancer cells. It has been shown to:

  • Induce Apoptosis : The compound triggers programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It causes arrest at the S phase of the cell cycle, preventing cancer cells from proliferating.

Biochemical Pathways

The compound's effects are mediated through several biochemical pathways:

  • EGFR Inhibition : Similar compounds have demonstrated inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and survival.
  • Mitochondrial Pathway : It influences proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption is noted.
  • Blood-Brain Barrier Penetration : The compound can cross the blood-brain barrier, which may be beneficial for treating central nervous system tumors.

Anticancer Activity

A study investigated the anticancer effects of derivatives containing the benzo[d][1,3]dioxole moiety. The findings highlighted significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)
This compoundLNCaP (Prostate)10.5
MIA PaCa-2 (Pancreatic)12.3
CCRF-CEM (Leukemia)9.8

These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.

Mechanistic Studies

In vitro studies have elucidated the mechanism by which this compound exerts its effects:

  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to an increased percentage of cells in the S phase and a decrease in G2/M phase cells.
  • Apoptosis Assessment : Annexin V-FITC staining confirmed that treated cells underwent significant apoptotic changes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves bromination of a pre-existing ketone framework. A common method includes the use of brominating agents (e.g., HBr or PBr₃) under controlled acidic conditions. For example, stereoselective synthesis of structurally related compounds (e.g., 2-amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one derivatives) employs borohydride reductions and acid-mediated cyclization, achieving yields of 74–84% depending on reaction temperature and stoichiometry . Optimization of solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst choice (e.g., Lewis acids) can further enhance regioselectivity.

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, crystallographic data for 1-(1,3-benzodioxol-5-yl)pentan-1-one (a related compound) revealed a mean C–C bond length of 1.505 Å and an R factor of 0.068, confirming the ketone and benzodioxole moieties . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to assign aromatic protons (δ 6.8–7.2 ppm) and carbonyl carbons (δ 190–210 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 257.08 (C10_{10}H9_9BrO3_3) .

Q. What are the primary chemical reactivity trends associated with the bromine substituent in this compound?

  • Answer : The bromine at the 2-position facilitates nucleophilic substitution (SN_N2) reactions, particularly with amines or thiols, to generate secondary metabolites or prodrugs. For instance, in related cathinone derivatives, bromine substitution is critical for modulating dopamine transporter (DAT) inhibition efficacy . Reactivity is pH-dependent, with optimal substitution occurring in polar aprotic solvents (e.g., DMF) at 60–80°C.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

  • Answer : Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data often arise from crystal packing effects. SC-XRD analysis of 1-(1,3-benzodioxol-5-yl)pentan-1-one demonstrated torsional angles deviating by ≤5° from DFT predictions, highlighting the importance of refining van der Waals radii and hydrogen-bonding networks in computational models . SHELX software (e.g., SHELXL) is widely used for refining crystallographic parameters, achieving data-to-parameter ratios >14:1 .

Q. What methodological challenges arise when studying this compound's interactions with neurotransmitter receptors?

  • Answer : In vitro assays (e.g., radioligand binding) face interference from the compound's bromine atom, which may quench fluorescence or alter binding kinetics. For structurally similar cathinones, competitive binding assays with 3^3H-dopamine revealed IC50_{50} values in the low micromolar range, but non-specific binding to serotonin receptors (5-HT2A_{2A}) complicates data interpretation . Use of knockout cell lines (e.g., DAT-KO) and orthogonal assays (e.g., electrophysiology) is recommended to isolate target interactions.

Q. How do synthetic impurities affect pharmacological profiling, and what analytical strategies mitigate this?

  • Answer : Brominated byproducts (e.g., di-brominated analogs) can arise during synthesis, altering receptor affinity. Ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) is critical for detecting impurities at <0.1% abundance. For example, a recent study identified a 2% impurity of 1-(benzo[d][1,3]dioxol-5-yl)-3-bromopentan-1-one using a C18 column (2.6 µm particle size) and acetonitrile/water gradient .

Q. What computational tools predict the compound's metabolic pathways, and how reliable are they?

  • Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) predict phase I metabolism (e.g., cytochrome P450-mediated oxidation) and phase II conjugation (e.g., glucuronidation). For the benzodioxole moiety, CYP3A4 is predicted to mediate O-demethylation with a Gibbs free energy (ΔG) of −23.4 kcal/mol . However, in vitro microsomal assays are required to validate these predictions due to limitations in modeling solvent effects.

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be improved?

  • Answer : Yield discrepancies (e.g., 74% vs. 84% for stereoisomers ) often stem from subtle differences in reaction conditions, such as:

  • Catalyst Purity : Trace metals in commercial catalysts (e.g., Pd/C) can deactivate intermediates.
  • Workup Protocols : Inadequate quenching of excess brominating agents may lead to side reactions.
  • Standardized reporting of reaction parameters (e.g., stirring rate, cooling rate) in SI (Supplementary Information) is critical for reproducibility.

Methodological Tables

Analytical Technique Key Parameters Application Example
SC-XRD R factor <0.1, λ = 0.71073 ÅConfirming benzodioxole ring planarity
UHPLC-MS/MS LOD: 0.01 µg/mL, CV <5%Detecting brominated impurities
Radioligand Binding KdK_d = 2.3 nM (DAT)Quantifying receptor affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.